1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
Description
1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 5-methyl-1,3-oxazole core substituted with a 2-ethoxyphenyl group at position 2 and a piperidinylmethyl group at position 3. The ethoxy substituent (OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from analogs with para-substituted or non-ether substituents.
Properties
IUPAC Name |
1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-24-17-7-5-4-6-15(17)18-20-16(13(2)25-18)12-21-10-8-14(9-11-21)19(22)23/h4-7,14H,3,8-12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJHVMTZFTHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazole Intermediate
The oxazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-ketoaldehydes with amides or amino alcohols. For the 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole, the following approach is common:
- Step 1: Preparation of 2-ethoxyacetophenone or a related α-keto compound bearing the ethoxyphenyl substituent.
- Step 2: Condensation with an appropriate amide or amino acid derivative to form the oxazole ring through cyclodehydration.
This step often employs dehydrating agents or catalysts such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled heating to promote ring closure.
Functionalization of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or can be synthesized via hydrogenation of pyridine derivatives followed by carboxylation. The key functionalization involves introducing a methylene linker at the nitrogen atom of the piperidine ring to enable coupling with the oxazole moiety.
Coupling to Form 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid
The final coupling step involves linking the oxazole ring to the piperidine nitrogen through a methylene bridge:
- Method: Nucleophilic substitution reaction where the piperidine nitrogen attacks a halomethyl-substituted oxazole intermediate.
- Conditions: Mild base (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C).
- Workup: After reaction completion, the product is purified by crystallization or chromatographic techniques.
Alternative Synthetic Routes
While direct alkylation is common, alternative methods include:
- Reductive amination: Using an aldehyde-functionalized oxazole intermediate and piperidine-4-carboxylic acid under reductive amination conditions (e.g., sodium triacetoxyborohydride).
- One-pot multi-step synthesis: Sequential formation of oxazole and coupling in a single reaction vessel to improve efficiency and yield.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxazole ring formation | α-keto compound + amide, POCl3 or PPA, heat | Formation of 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole intermediate |
| 2 | Piperidine functionalization | Protection (if needed), alkylation agents | Introduction of methylene linker on piperidine nitrogen |
| 3 | Coupling | Nucleophilic substitution, base, DMF/DMSO, 50–80 °C | Formation of final compound 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid |
| 4 | Purification | Crystallization or chromatography | Isolation of pure product |
Research Findings and Optimization Notes
- The use of mild bases and polar aprotic solvents enhances the nucleophilic substitution efficiency in the coupling step.
- Protecting groups on the carboxylic acid moiety prevent side reactions during alkylation.
- Reaction temperatures around 50–80 °C balance reaction rate and product stability.
- Purification by crystallization from ethanol or ethyl acetate yields high-purity product.
- No direct one-pot synthesis methods for this exact compound are widely reported, but analogous heterocyclic syntheses suggest potential for such approaches.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced to form more saturated heterocyclic compounds.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound has been investigated for its various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties against a range of pathogens. For instance, piperidine derivatives have been evaluated for their efficacy against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum . The unique structure of 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid may enhance its activity against similar pathogens.
- Antidiabetic Properties : Research into piperidine-based compounds suggests potential antidiabetic effects. Compounds with similar structures have shown promise in inhibiting enzymes like α-glucosidase, which is crucial in glucose metabolism . The specific mechanism of action for this compound requires further investigation but may involve modulation of metabolic pathways.
Pharmacological Applications
This compound has been studied for potential applications in:
- Neurological Disorders : Compounds with piperidine rings are often explored for their neuroprotective effects. The structural similarity to known neuroactive compounds suggests that this compound could influence neurotransmitter systems or exhibit neuroprotective properties .
- Cancer Therapeutics : There is ongoing research into the role of piperidine derivatives in cancer therapy. Some studies indicate that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines . The specific effects of this compound on cancer cells remain to be fully elucidated.
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested for antimicrobial activity. Among these, compounds structurally related to this compound showed significant inhibition against both bacterial and fungal pathogens . This highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Antidiabetic Activity
In vitro studies demonstrated that certain piperidine derivatives can effectively inhibit α-glucosidase activity. The results suggest that modifications to the piperidine structure could lead to enhanced antidiabetic properties, supporting further exploration of this compound's potential in diabetes management .
Mechanism of Action
The mechanism by which 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound's ortho-ethoxy group (electron-donating) contrasts with analogs like the 4-chlorophenyl derivative (electron-withdrawing), which may influence electronic interactions with biological targets .
Synthetic Feasibility: Yields for amide derivatives (e.g., 53–67% in ) suggest that steric hindrance from substituents like mesityl or pentamethylphenyl improves reaction efficiency.
Biological Activity: Anti-Inflammatory Potential: The 4-chlorophenyl analog shows a positive correlation with IL-1ß, a pro-inflammatory cytokine, in microbial-metabolite networks . Antiviral Activity: Mesityl-substituted derivatives (e.g., 7bb) demonstrated HCV inhibition, highlighting the role of methyl groups in enhancing antiviral efficacy .
Discussion and Implications
Structure-Activity Relationships (SAR) :
- Position of Substituents : Para-substituted analogs (e.g., 4-ethylphenyl) generally exhibit higher lipophilicity, which may enhance blood-brain barrier penetration, whereas ortho-substituents (e.g., 2-ethoxyphenyl) could favor specific receptor interactions .
- Functional Groups : Carboxylic acid moieties (as in the target compound) improve water solubility, making them preferable for oral bioavailability compared to carboxamide derivatives .
- Therapeutic Potential: The target compound’s ethoxy group may reduce metabolic degradation compared to alkyl or halogenated analogs, though in vivo studies are needed to confirm this .
Biological Activity
1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₄N₂O₄
- Molecular Weight : 340.41 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area : 65 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
The biological activity of the compound is largely attributed to its interaction with various biological targets, particularly within the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting pathways involved in pain perception and inflammatory responses.
Potential Mechanisms:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, an enzyme that degrades endocannabinoids. This inhibition can lead to increased levels of anandamide, which has analgesic properties .
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses including pain and inflammation .
Pain Relief
Research indicates that compounds structurally related to this molecule exhibit significant analgesic effects in various animal models. For example:
- In rodent models of neuropathic pain, FAAH inhibitors have demonstrated the ability to reduce allodynia and hyperalgesia . This suggests that the compound may offer similar benefits.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by studies indicating that FAAH inhibitors can modulate inflammatory responses in tissues. By reducing the degradation of endocannabinoids, these compounds may help alleviate inflammation-related conditions.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via reductive amination, as demonstrated in a protocol combining an aldehyde intermediate with piperidine-4-carboxylic acid in methanol/acetic acid using NaBH3CN as a reducing agent. Key parameters influencing yield include:
- Solvent choice : Methanol is preferred due to its polarity and compatibility with NaBH3CN .
- Reagent ratios : A slight excess of piperidine-4-carboxylic acid (1.05 eq) improves conversion .
- Temperature : Room temperature minimizes side reactions while ensuring efficient reduction.
Yield optimization (39% in the cited study) may require iterative purification via column chromatography or recrystallization.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For example, δ 3.54 ppm (DMSO-d₆) corresponds to the oxazolyl-methyl group, while δ 8.45 ppm confirms aromatic protons .
- HPLC/LCMS : Validates purity (>95%) and detects byproducts. Reverse-phase C18 columns with methanol/water gradients are standard .
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What safety precautions are necessary during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational models predict biological target interactions?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina can simulate binding to receptors (e.g., sphingosine 1-phosphate receptors) using crystal structures from the Protein Data Bank. Focus on the piperidine-4-carboxylic acid moiety’s electrostatic interactions with polar residues .
- QSAR studies : Correlate substituent modifications (e.g., ethoxyphenyl vs. trifluoromethyl groups) with activity trends .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How should discrepancies in biological activity data be analyzed?
Methodological Answer:
- Control standardization : Ensure consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and culture conditions (e.g., Mueller-Hinton agar) when replicating antibacterial assays .
- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, minimizing variability from dilution errors .
- Batch variability testing : Compare multiple synthetic batches via HPLC to rule out impurity-driven contradictions .
Q. What in vitro assays validate bioactivity, and how are they optimized?
Methodological Answer:
- Autophagy detection : Use fluorescent dyes (e.g., Cyto-ID®) in bovine aortic cells. Fix cells with 4% paraformaldehyde post-treatment and quantify autophagosome formation via flow cytometry .
- Antibacterial disc diffusion : Soak filter paper discs in 10 µL of compound (1 mg/mL in DMSO) and measure inhibition zones after 24-hour incubation at 37°C .
- Cytotoxicity screening : Combine with MTT assays in HEK293 cells to differentiate antimicrobial activity from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
